Hepatic Transporter Inhibition Profile: Darusentan vs. Bosentan and Sitaxsentan
Darusentan does not inhibit human hepatic uptake transporters (NTCP, OATP, BSEP) in sandwich-cultured human hepatocytes, in contrast to bosentan and sitaxsentan which show marked inhibition. OATP inhibitors decreased influx of all ERAs tested; however, darusentan influx was least affected at 84-100% of control, whereas bosentan influx was most affected at 32-58% of control, indicating minimal dependence on OATP-mediated uptake for darusentan [1]. Bosentan reduced BSEP transport by 78%, and sitaxsentan decreased OATP transport by 52% at 100 μM, while darusentan showed no such inhibition [1].
| Evidence Dimension | Hepatic transporter inhibition |
|---|---|
| Target Compound Data | No inhibition of NTCP, OATP, or BSEP; influx least affected at 84-100% of control |
| Comparator Or Baseline | Bosentan: reduced BSEP transport by 78%; influx 32-58% of control. Sitaxsentan: reduced OATP transport by 52% |
| Quantified Difference | Bosentan influx reduced 42-68% more than darusentan; darusentan shows no transporter inhibition vs. significant inhibition by comparators |
| Conditions | Sandwich-cultured human hepatocytes; ERAs tested at 2, 20, and 100 μmol/L |
Why This Matters
This differential transporter inhibition profile provides a mechanistic basis for the lower clinical hepatotoxicity observed with darusentan relative to bosentan and sitaxsentan, which is a critical selection criterion for compounds intended for chronic cardiovascular therapy.
- [1] Hartman JC, Brouwer K, Mandagere A, Melvin L, Gorczynski R. Evaluation of the endothelin receptor antagonists ambrisentan, darusentan, bosentan, and sitaxsentan as substrates and inhibitors of hepatobiliary transporters in sandwich-cultured human hepatocytes. Can J Physiol Pharmacol. 2010;88(6):682-691. View Source
